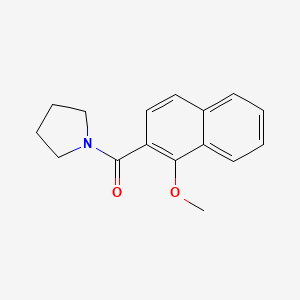

1-(1-methoxy-2-naphthoyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methoxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-13-7-3-2-6-12(13)8-9-14(15)16(18)17-10-4-5-11-17/h2-3,6-9H,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCDTFAHXXOIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Methoxy 2 Naphthoyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis of the 1-(1-methoxy-2-naphthoyl)pyrrolidine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the most logical and common disconnection occurs at the amide bond (C-N bond). This is a strategic choice because numerous reliable methods exist for the formation of amide bonds. amazonaws.com

This primary disconnection, known as a C-N disconnection, yields two key precursors:

1-methoxy-2-naphthoic acid: The carboxylic acid component.

Pyrrolidine (B122466): The amine component.

A graphical representation of this retrosynthetic analysis is shown below:

Figure 1: Retrosynthetic Analysis of this compound O O // // -C-N- < retrosynthesis > -C-OH + HN- | | | | (naphthyl-OCH3) (naphthyl-OCH3)

Optimization of Synthetic Pathways and Yield Enhancement

The efficient synthesis of this compound and its analogues is contingent on the optimization of reaction conditions to maximize yield, minimize waste, and ensure high purity of the final product. The primary route to this class of compounds involves the formation of an amide bond between a carboxylic acid (or its derivative) and an amine. Optimization strategies typically focus on the coupling method, catalyst selection, reaction conditions, and purification techniques.

The direct thermal condensation of carboxylic acids and amines to form amides generally requires high temperatures (often exceeding 160°C), which can be unsuitable for sensitive or highly functionalized substrates. mdpi.com A key challenge is the initial acid-base reaction between the carboxylic acid and the amine, which forms a poorly reactive ammonium (B1175870) salt. mdpi.com Consequently, modern synthetic efforts are directed towards catalytic methods that can proceed under milder conditions and with greater efficiency.

A significant advancement in amide synthesis is the move away from stoichiometric activating agents, which generate large amounts of byproducts, towards catalytic direct amidation. mdpi.comcatalyticamidation.info This approach, where the only byproduct is water, aligns with the principles of green chemistry. mdpi.comcatalyticamidation.info Various catalysts have been developed for this purpose, including those based on boron and various metals.

Boron-based catalysts, such as boric acid and borate (B1201080) esters, have proven effective for direct amidation reactions. catalyticamidation.info For instance, boric acid can catalyze the formation of amides from carboxylic acids and amines. catalyticamidation.info Ortho-iodo arylboronic acids have also been identified as potent catalysts, with their efficacy linked to a halogen acceleration effect. catalyticamidation.info A detailed mechanistic study has provided a deeper understanding of these reactions, aiding in catalyst optimization. catalyticamidation.info

Metal-based catalysts offer another avenue for yield enhancement. Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of various carboxylic acids and amines, showing tolerance to different functional groups. researchgate.net The catalytic activity of Nb₂O₅ is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acid sites on the catalyst's surface. researchgate.net Zirconium and hafnium-based Lewis acid-polyoxometalate (POM) complexes have also been employed, allowing for amide formation under relatively mild conditions and with a reusable catalyst. mdpi.com

The table below summarizes various catalytic systems that can be applied to optimize the synthesis of amides like this compound.

Table 1: Catalytic Systems for Direct Amidation

| Catalyst Type | Specific Catalyst | Typical Reaction Conditions | Scope/Notes | Reference |

|---|---|---|---|---|

| Boron Catalysts | Boric Acid (B(OH)₃) | Heat, often with water removal | Broad applicability for various acids and amines. | catalyticamidation.info |

| B(OCH₂CF₃)₃ | tert-Butyl acetate (B1210297) solvent | Effective for protecting-group-free amidation of amino acids. | catalyticamidation.info | |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Heat | Exhibits a peculiar halogen acceleration effect. | catalyticamidation.info | |

| Metal Catalysts | Niobium(V) Oxide (Nb₂O₅) | Heat | Heterogeneous, reusable, and base-tolerant Lewis acid catalyst. | researchgate.net |

| Zirconocene dichloride (Cp₂ZrCl₂) | Microwave irradiation | Efficient under specific conditions. | mdpi.com |

The scope of this one-pot procedure has been explored with various substituted DA cyclopropanes and anilines, demonstrating tolerance for a range of functional groups, including halogens, alkyls, and alkoxy groups. mdpi.comnih.gov The yield is influenced by the reactivity of the substrates; for instance, highly reactive furyl-substituted DA cyclopropanes can lead to moderate yields due to the furan (B31954) ring's susceptibility to acid-induced side reactions. mdpi.comnih.gov

The following table presents research findings on the synthesis of various pyrrolidone analogues, highlighting how different substrates and conditions affect the yield.

Table 2: Synthesis of Substituted Pyrrolidin-2-one Analogues

| Product | DA Cyclopropane Substituent | Aniline/Benzylamine Substituent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2b | 3,4,5-Trimethoxyphenyl | 2-Fluoroaniline | Ni(ClO₄)₂·6H₂O, AcOH, Toluene, NaOH, EtOH | 79 | mdpi.comnih.gov |

| 2g | Thiophen-2-yl | 2-Bromo-4-methylaniline | Ni(ClO₄)₂·6H₂O, AcOH, Toluene, NaOH, EtOH | 58 | nih.gov |

| 2c | Phenyl | Aniline | Y(OTf)₃, AcOH, Toluene, NaOH, EtOH | 47 | nih.gov |

| 2d | p-Tolyl | p-Anisidine | Ni(ClO₄)₂·6H₂O, AcOH, Toluene, NaOH, EtOH | 45 | mdpi.com |

Structure Activity Relationship Sar Investigations of Naphthoylpyrrolidine Scaffolds

Design Principles for Naphthoylpyrrolidine Analogues in SAR Studies

The fundamental design strategy for investigating the SAR of the naphthoylpyrrolidine scaffold involves the systematic synthesis of analogues where specific parts of the parent molecule, such as 1-(1-methoxy-2-naphthoyl)pyrrolidine, are modified. This approach allows researchers to probe the chemical space around the core structure. Key design principles include:

Systematic Variation of Substituents : Analogues are created by introducing a variety of substituents at different positions on both the naphthoyl ring and the pyrrolidine (B122466) ring. These substituents are chosen to cover a range of electronic properties (electron-donating vs. electron-withdrawing) and steric properties (small vs. bulky). nih.gov

Isosteric and Bioisosteric Replacements : Functional groups are replaced with other groups that have similar spatial or electronic characteristics to assess which properties are critical for activity. For example, a methoxy (B1213986) group might be replaced with an ethoxy, hydroxyl, or fluoro group.

Conformational Constraint : Modifications are introduced to restrict the flexibility of the molecule, such as creating bridged or rigid analogues. This helps to identify the specific three-dimensional conformation (the "bioactive conformation") required for optimal receptor interaction. nih.gov

Scaffold Hopping : The naphthoyl or pyrrolidine core is replaced with other ring systems to explore new chemical space while retaining key binding interactions.

These principles guide the creation of a focused library of compounds, which are then tested to build a comprehensive SAR model.

Positional and Substituent Effects on Naphthoyl Moiety Modifications

The naphthoyl moiety is a critical component for the binding of these compounds to their target receptors, often engaging in aromatic stacking interactions. nih.gov The position and nature of substituents on this bicyclic aromatic system significantly influence binding affinity.

For the 1-(naphthoyl)pyrrolidine series, modifications at the 4-position and 8-position of the naphthalene (B1677914) ring have been explored, drawing parallels from studies on related naphthoylindoles. nih.gov

Steric Effects : The size of the substituent is also crucial. While smaller substituents like fluorine or chlorine may be well-tolerated, larger groups like iodine can introduce steric hindrance that may either enhance or disrupt binding, depending on the topology of the receptor's binding pocket.

Positional Isomerism : The position of the substituent dramatically alters activity. For instance, a substituent at the 4-position will have a different steric and electronic influence compared to the same substituent at the 8-position, which is located in the "peri" position, a more sterically crowded environment. nih.gov In the parent compound, the 1-methoxy group's position is also critical; moving it to other positions on the ring would likely alter the molecule's interaction profile.

| Modification on Naphthoyl Moiety | Observed Effect on Receptor Affinity (Illustrative) |

| 4-Fluoro substitution | Generally maintains or slightly improves affinity. |

| 4-Chloro substitution | Can enhance affinity, balancing size and electronegativity. |

| 4-Iodo substitution | May increase affinity, but can also introduce steric clashes. |

| 8-Halo substitution | Steric and electronic effects are more pronounced due to proximity to the linker. |

| 1-Methoxy to 1-Hydroxy | Introduces H-bond donor capability, potentially altering binding mode. |

This table is illustrative, based on principles from related chemical series.

Pyrrolidine Ring Substitutions and Conformational Analysis

The pyrrolidine ring, while seemingly simple, plays a vital role in orienting the naphthoyl group correctly within the receptor binding site. nih.gov Its conformation and substitutions are key determinants of activity.

The pyrrolidine ring is not planar and exists in two primary puckered conformations, known as "endo" and "exo" envelope forms. acs.orgfigshare.com The equilibrium between these conformers can be influenced by substituents on the ring. nih.gov

Influence of Substituents on Ring Pucker : Introducing substituents, for example at the 2-, 3-, or 4-positions of the pyrrolidine ring, can lock it into a preferred conformation. nih.govresearchgate.net For instance, a bulky substituent like a tert-butyl group will strongly favor a pseudoequatorial orientation, thereby controlling the ring's pucker. acs.org This conformational locking can be advantageous if the preferred pucker matches the bioactive conformation, leading to higher affinity by reducing the entropic penalty of binding.

Stereochemistry : The stereochemistry of substituents on the pyrrolidine ring is critical. Different stereoisomers can exhibit vastly different biological activities due to the chiral nature of receptor binding sites. nih.gov

N-1 Position : The nitrogen atom of the pyrrolidine ring is a key attachment point, but in many related scaffolds, substitutions on the ring itself are explored. For example, adding alkyl or aryl groups at the 2- or 3-positions can probe for additional hydrophobic interactions within the binding pocket.

Bridging Modifications and Hybrid Naphthoylpyrrolidine Structures

To further explore the bioactive conformation and improve drug-like properties, medicinal chemists often introduce rigidifying elements into a flexible scaffold.

Bridged Analogues : Creating bicyclic structures by "bridging" the pyrrolidine ring can severely restrict its conformational freedom. nih.gov For example, an ethylene (B1197577) bridge between the 2- and 4-positions of the pyrrolidine ring would create a rigid azabicyclo[2.2.1]heptane system. Such analogues are invaluable tools in SAR, as they help to map the spatial requirements of the receptor. If a specific bridged analogue shows high affinity, it provides strong evidence that the conformation it is locked in is close to the ideal bioactive conformation. nih.gov

Hybrid Structures : This strategy involves combining the naphthoylpyrrolidine scaffold with pharmacophoric elements from other known active compounds. This could involve linking the pyrrolidine ring to another cyclic moiety or modifying the linker between the naphthoyl and pyrrolidine groups to create novel chemical entities with potentially improved or different activity profiles.

Computational Approaches to Naphthoylpyrrolidine SAR Predictions

Computational chemistry provides powerful tools to predict and rationalize the SAR of naphthoylpyrrolidines before undertaking complex synthesis. nih.govnih.gov

Molecular Docking : This technique predicts the preferred binding mode of a ligand within the three-dimensional structure of a receptor. nih.gov For naphthoylpyrrolidines, docking into homology models or crystal structures of cannabinoid receptors (CB1/CB2) can help visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and predict the binding affinity of novel analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. jksus.org By calculating various molecular descriptors (e.g., logP, polar surface area, electronic properties), a predictive model can be built to estimate the activity of unsynthesized analogues.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions. researchgate.net This can reveal important conformational changes and water-mediated interactions that are missed in static docking studies. nih.gov

Correlating Structural Features with Receptor Binding Affinities (In Vitro Studies)

The ultimate validation of SAR hypotheses comes from in vitro biological assays. nih.gov For naphthoylpyrrolidine analogues, this typically involves competitive radioligand binding assays to determine their binding affinities (expressed as Ki values) for CB1 and CB2 receptors. researchgate.net

By comparing the Ki values across a series of structurally related compounds, clear correlations can be established.

Naphthoyl Substituents and Affinity : Studies on related 1-naphthoylpyrroles have shown that substituents on the naphthyl ring can significantly impact affinity. For example, adding certain groups can enhance aromatic stacking interactions with phenylalanine or tyrosine residues in the receptor binding pocket. nih.gov

| Compound Analogue (Illustrative) | Modification | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

| Parent Compound | 1-methoxy-2-naphthoyl | 15.5 | 25.8 |

| Analogue A | 4-fluoro-1-methoxy-2-naphthoyl | 10.2 | 18.4 |

| Analogue B | 1-hydroxy-2-naphthoyl | 25.1 | 40.2 |

| Analogue C | 1-methoxy-2-naphthoyl-3-methylpyrrolidine | 18.9 | 35.1 |

This table presents hypothetical data to illustrate SAR principles. Actual values would require experimental determination.

These in vitro studies provide the quantitative data needed to refine computational models and guide the next cycle of analogue design, ultimately leading to a detailed understanding of the structure-activity relationship for the naphthoylpyrrolidine scaffold.

Molecular Mechanisms of Interaction and Target Engagement of 1 1 Methoxy 2 Naphthoyl Pyrrolidine

Receptor Binding Profiles of 1-(1-methoxy-2-naphthoyl)pyrrolidine

The primary targets for naphthoyl-based synthetic cannabinoids are the cannabinoid receptors, CB1 and CB2. mdpi.comnih.gov These G-protein coupled receptors (GPCRs) are central to the endocannabinoid system, with CB1 being predominantly expressed in the central nervous system and CB2 primarily in immune cells. nih.gov The affinity and selectivity of a ligand for these receptors dictate its pharmacological profile.

Ligand-Receptor Docking and Modeling Studies

Computational docking simulations are used to predict how a ligand fits into the binding pocket of a receptor. core.ac.uk For synthetic cannabinoids, these studies have been crucial in understanding their interaction with the CB1 receptor. core.ac.uk Modeling studies of the CB1 receptor, often using templates like bovine rhodopsin, have identified a hydrophobic binding pocket that accommodates the alkyl chain of cannabinoids. core.ac.uk

Analysis of related synthetic cannabinoids indicates that interactions with specific amino acid residues within the CB1 receptor, such as PHE200, PHE268, and SER173, are pivotal for strong receptor-ligand binding. core.ac.uk It is hypothesized that the naphthoyl group of compounds like this compound would also engage in significant interactions within this binding site. core.ac.uk While specific docking studies for this compound are not available, research on similar molecules provides a framework for predicting its binding mode. core.ac.uknih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

In Vitro Receptor Affinity Assays

In vitro binding assays directly measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ). Data from structurally related naphthoyl compounds are highly informative. For instance, JWH-018, a naphthoylindole, binds with high affinity to both CB1 and CB2 receptors. nih.gov The related naphthoylpyrrole, JWH-030, is a partial agonist at CB1 receptors with a Kᵢ value of 87 nM.

Substitutions on the naphthoyl ring are known to significantly alter receptor affinity. Studies on 1-pentyl-3-(1-naphthoyl)indoles have shown that a methoxy (B1213986) group at the 4-position of the naphthoyl ring enhances affinity for both CB1 and CB2 receptors. Conversely, a methoxy group at the 2- or 6-position dramatically reduces CB1 receptor affinity while having a lesser effect on CB2 binding. The specific 1-methoxy-2-naphthoyl structure of the subject compound is distinct, and its precise binding affinities remain to be experimentally determined. However, based on the established structure-activity relationships, the position of the methoxy group is expected to be a critical determinant of its receptor binding profile.

Interactive Table: Receptor Affinities of Related Naphthoyl Cannabinoids Below is a table summarizing the binding affinities of some related synthetic cannabinoids.

| Compound | Receptor | Affinity (Kᵢ, nM) | Compound Class |

| JWH-018 | CB1 | 3.38 theshifters.it | Naphthoylindole |

| JWH-030 | CB1 | 87 | Naphthoylpyrrole |

| JWH-210 | CB1 | 9.52 x 10⁻⁴ (0.000952) nih.gov | Naphthoylindole |

| JWH-250 | CB1 | 6.54 x 10⁻³ (0.00654) nih.gov | Phenylacetylindole |

| JWH-015 | CB1 | 0.068 nih.gov | Naphthoylindole |

Downstream Signaling Pathway Modulations by Naphthoylpyrrolidine Compounds

Upon binding and activation of CB1 or CB2 receptors, synthetic cannabinoids trigger a cascade of intracellular signaling events. As GPCRs, cannabinoid receptors couple to inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.govnih.gov They also modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways. nih.gov

Research on the related compound JWH-030 has provided specific insights into downstream signaling. In H9c2 cardiac myoblasts, the cytotoxicity induced by JWH-030 was linked to an increase in caspase-3 levels, indicating an activation of apoptotic pathways. nih.govnih.gov This effect was blocked by a CB2 receptor antagonist (AM630), but not a CB1 antagonist, suggesting that JWH-030 mediates apoptosis through the CB2 receptor in these cells. nih.govnih.gov

Furthermore, studies on other pyrrolidine-containing molecules have shown they can modulate key inflammatory signaling pathways, such as those involving nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3). This suggests that beyond cannabinoid receptors, naphthoylpyrrolidine compounds could potentially influence broader signaling networks involved in inflammation and immune response.

Enzyme-Substrate Interactions and Inhibition Studies

A significant finding for the related compound JWH-030 is its ability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.gov The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potentially dangerous cardiac side effect. nih.govfrontiersin.orgresearchgate.net Studies have demonstrated that JWH-030 binds to and blocks the hERG channel, which is considered a key mechanism for its observed cardiotoxicity. nih.govnih.gov

Additionally, the pyrrolidine (B122466) scaffold itself is found in molecules designed to inhibit other enzymes. For example, various pyrrolidine derivatives have been synthesized and evaluated as inhibitors of enzymes like InhA, which is essential for the survival of Mycobacterium tuberculosis. While this does not directly imply that this compound would inhibit InhA, it highlights the potential for this chemical scaffold to interact with diverse enzymatic targets.

Interactive Table: Enzyme Inhibition by the Related Compound JWH-030 This table details the inhibitory action of JWH-030 on the hERG channel.

| Compound | Target Enzyme/Channel | Inhibition (IC₅₀) | Assay Type | Reference |

| JWH-030 | hERG K⁺ Channel | 88.36 µM | Patch Clamp Assay | nih.govnih.gov |

| JWH-030 | hERG K⁺ Channel | 91.72 µM | Fluorescence Polarization | nih.gov |

Allosteric Modulation and Receptor Heteromerization Research

Allosteric modulation represents a more subtle form of receptor interaction where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous agonist. nih.govacs.orgacs.org This mechanism allows for a fine-tuning of receptor signaling rather than simple activation or blockade. nih.gov

While there is no specific evidence that this compound acts as an allosteric modulator, research into other cannabinoids has revealed such interactions. For example, certain indole-based synthetic cannabinoids have been found to act as positive allosteric modulators at the serotonin (B10506) 5-HT₁ₐ receptor. nih.gov The natural cannabinoid, cannabidiol (B1668261) (CBD), has been shown to be a negative allosteric modulator at the CB2 receptor. acs.org Given that allosteric binding sites have been identified on cannabinoid receptors, it is theoretically possible that naphthoylpyrrolidine compounds could engage in this type of modulation, though this has not been demonstrated experimentally. nih.govacs.org

Receptor heteromerization, the formation of complexes between different receptor types (e.g., CB1 and dopamine (B1211576) D2 receptors), adds another layer of complexity to signaling. These heterodimers can have unique pharmacological properties distinct from the individual receptors. Currently, there is no published research investigating the role of this compound or its close analogs in the context of receptor heteromerization.

Investigation of Non-Canonical Molecular Targets

Beyond the primary cannabinoid receptors, synthetic cannabinoids can interact with "off-target" or non-canonical molecular sites, which can lead to unexpected biological effects.

The most prominent non-canonical target identified for the related compound JWH-030 is the hERG potassium channel, as discussed in the enzyme inhibition section. nih.govnih.gov This interaction is not related to cannabinoid signaling but is critical for understanding the compound's potential for cardiotoxicity. nih.govnih.gov

Additionally, some cannabinoids have been shown to interact with Transient Receptor Potential (TRP) channels, such as TRPV1. These channels are involved in pain sensation and inflammation. The potential for dual modulation of CB2 and TRPV1 receptors is an active area of research for developing new analgesics. While not directly studied for this compound, the structural similarity to other synthetic cannabinoids suggests that interaction with TRP channels could be a possibility. Other potential targets could include glycine (B1666218) receptors or various enzymes involved in metabolic processes. nih.govwikipedia.orgnih.gov The full spectrum of non-canonical targets for this class of compounds remains an area for further investigation.

Metabolic Profiling and Biotransformation Pathways of Naphthoylpyrrolidine Derivatives

Identification of Phase I and Phase II Metabolites of 1-(1-methoxy-2-naphthoyl)pyrrolidine

The metabolism of this compound is expected to be extensive, involving multiple Phase I and Phase II transformations. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: Based on analogous compounds, the primary Phase I metabolic pathways for this compound are predicted to include:

O-demethylation: The methoxy (B1213986) group on the naphthalene (B1677914) ring is a prime target for O-demethylation, yielding a phenolic metabolite, 1-(1-hydroxy-2-naphthoyl)pyrrolidine. This is a common reaction for aromatic methoxy groups, as seen in the metabolism of compounds like 4-methoxy-α-PVP. researchgate.net

Hydroxylation: This can occur at several positions.

Aromatic Hydroxylation: Addition of a hydroxyl group to the naphthalene ring system at positions other than the methoxy-substituted carbon.

Aliphatic Hydroxylation: Hydroxylation of the pyrrolidine (B122466) ring, typically at the C2' or C5' positions, is a major pathway for other pyrrolidine-containing compounds. researchgate.netresearchgate.net

Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety can undergo oxidation to form a more polar lactam metabolite, 1-(1-methoxy-2-naphthoyl)pyrrolidin-2-one. researchgate.netnih.gov Subsequent cleavage of the lactam ring can lead to the formation of an amino acid metabolite. researchgate.net

Combinations of Pathways: Metabolites resulting from a combination of the above reactions, such as hydroxylation followed by O-demethylation, are also highly probable.

Phase II Metabolism: The hydroxylated metabolites generated during Phase I are susceptible to Phase II conjugation reactions.

Glucuronidation: The most common Phase II pathway, where UDP-glucuronosyltransferase (UGT) enzymes conjugate the hydroxyl groups (both phenolic and aliphatic) with glucuronic acid. Glucuronidated metabolites of hydroxylated pyrrolidinophenones are frequently observed. nih.govresearchgate.net

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites, forming sulfate (B86663) conjugates, which is a common pathway for phenolic compounds. nih.gov

Below is a table of predicted metabolites based on these pathways.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolite Type | Metabolic Reaction | Predicted Metabolite Name |

|---|---|---|

| Phase I | O-demethylation | 1-(1-hydroxy-2-naphthoyl)pyrrolidine |

| Phase I | Naphthalene Ring Hydroxylation | 1-(1-methoxy-hydroxy-2-naphthoyl)pyrrolidine |

| Phase I | Pyrrolidine Ring Hydroxylation | 1-(1-methoxy-2-naphthoyl)-hydroxy-pyrrolidine |

| Phase I | Pyrrolidine Ring Oxidation | 1-(1-methoxy-2-naphthoyl)pyrrolidin-2-one (Lactam) |

| Phase II | Glucuronidation of Phenolic Metabolite | 1-(1-hydroxy-2-naphthoyl)pyrrolidine glucuronide |

| Phase II | Sulfation of Phenolic Metabolite | 1-(1-hydroxy-2-naphthoyl)pyrrolidine sulfate |

Enzymatic Biotransformation Systems Involved in Naphthoylpyrrolidine Metabolism

The biotransformation of xenobiotics is catalyzed by a wide array of enzymes primarily located in the liver, but also present in other tissues like the intestine and lungs. mdpi.com

Cytochrome P450 Mediated Oxidations

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I oxidative metabolism. nih.govmdpi.com These enzymes are responsible for the O-demethylation and hydroxylation reactions predicted for this compound. longdom.org While the specific isoforms responsible for this compound's metabolism have not been identified, studies on a vast range of drugs show that enzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the metabolism of the majority of xenobiotics. mdpi.comnih.gov It is plausible that one or more of these enzymes, particularly the highly abundant CYP3A4, mediate the initial oxidative transformations of the molecule. mdpi.com

Glucuronidation and Sulfation Pathways

Following Phase I oxidation, the resulting metabolites are substrates for Phase II conjugating enzymes. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes are located in the endoplasmic reticulum and catalyze the covalent attachment of glucuronic acid to hydroxylated metabolites, significantly increasing their water solubility and facilitating their elimination. nih.gov This is a major clearance pathway for many drugs and their metabolites. nih.govresearchgate.net

Sulfotransferases (SULTs): These cytosolic enzymes conjugate sulfate groups to phenolic and sometimes alcoholic metabolites. nih.gov While often competing with glucuronidation, sulfation can be a significant pathway, especially for phenolic metabolites like the one formed from O-demethylation.

In Vitro Metabolic Stability and Metabolite Generation

In vitro metabolic stability assays are crucial tools in early drug discovery to predict a compound's fate in vivo. nih.gov These assays typically involve incubating the compound with liver fractions like microsomes or hepatocytes and measuring its rate of disappearance over time. researchgate.net

For this compound, while specific data is unavailable, an in vitro assay using human liver microsomes (HLMs) would provide key parameters:

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A short half-life suggests rapid metabolism. researchgate.net

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound, independent of blood flow. nih.gov

A study on the structurally related 4-methoxy-α-PVP reported a relatively long half-life of 79.7 minutes in HLMs, suggesting it is a low-clearance drug. researchgate.net Given the multiple potential sites for metabolism on this compound (the methoxy group, the two ring systems), its metabolic stability could vary but these sites suggest it would be readily metabolized. The generation of metabolites in such in vitro systems, identified using techniques like liquid chromatography-mass spectrometry (LC-MS), would likely confirm the formation of the O-demethylated, hydroxylated, and lactam derivatives predicted in section 5.1. researchgate.net

Ex Vivo and In Vivo Animal Model Metabolite Profiling

To understand the full metabolic profile, in vivo studies using animal models such as rats or pigs are essential. nih.gov After administration of the compound, biological samples (urine, feces, and plasma) are collected and analyzed to identify the metabolites formed under physiological conditions. These studies provide a more complete picture, capturing the interplay between Phase I and Phase II enzymes and the routes of excretion.

For this compound, an in vivo study in a rat model would be expected to identify a range of Phase I and Phase II metabolites in the urine, with glucuronide conjugates likely being the most abundant excreted forms, a common finding for compounds with hydroxylated metabolites. nih.govresearchgate.net Comparing in vitro and in vivo results helps to validate the predictive power of the in vitro models. nih.gov

Impact of Structural Modifications on Metabolic Fate and Stability

The metabolic stability and pathways of a molecule can be significantly altered by minor structural modifications.

Modification of the Methoxy Group: Replacing the methoxy group with a hydrogen atom would eliminate the O-demethylation pathway. Changing it to a different alkoxy group (e.g., ethoxy) could alter the rate of dealkylation.

Substitution on the Pyrrolidine Ring: Adding substituents to the pyrrolidine ring could sterically hinder its hydroxylation or oxidation, potentially shifting metabolism towards the naphthalene ring.

Understanding these structure-metabolism relationships is fundamental for designing molecules with desired pharmacokinetic properties.

Methodologies for Metabolite Identification and Quantification

The identification and quantification of metabolites of naphthoylpyrrolidine derivatives, including this compound, are critical for understanding their biotransformation and for forensic and clinical toxicology. Due to the extensive metabolic conversion these compounds undergo, analytical methods must be highly sensitive and specific to detect the low concentrations of metabolites present in complex biological matrices like urine, blood, plasma, and hair. oup.commdpi.com The primary analytical strategies employed are chromatography-based methods coupled with mass spectrometry. nih.govalwsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant and most powerful tool for the analysis of synthetic cannabinoid metabolites. nih.govalwsci.com Its high sensitivity, specificity, and versatility make it ideal for detecting polar and thermally unstable metabolites in biological fluids. researchgate.netscispace.com

Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for metabolite quantification. alwsci.com It utilizes a triple quadrupole (QqQ) mass analyzer to provide excellent sensitivity and selectivity. researchgate.net By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can accurately quantify known metabolites even at very low concentrations. researchgate.net Methods have been developed for the simultaneous detection of numerous synthetic cannabinoids and their metabolites in various biological samples. oup.comnih.gov For instance, a validated LC-MS/MS method for detecting 17 synthetic cannabinoid metabolites in urine demonstrated limits of detection between 0.01 and 0.5 ng/mL. oup.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high-resolution, accurate mass data, which is invaluable for identifying unknown metabolites. researchgate.netnih.gov LC-HRMS allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation. nih.govnih.gov This is particularly useful in the ever-evolving landscape of synthetic cannabinoids, where new compounds and their metabolic pathways are continuously being discovered. researchgate.net

| Technique | Primary Application | Key Advantages | Typical Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Targeted quantification | High sensitivity and specificity; robust and reliable for routine analysis. | 0.01 - 2.0 ng/mL | oup.commdpi.comnih.gov |

| LC-HRMS (TOF, Orbitrap) | Unknown metabolite identification and screening | Provides accurate mass measurements for elemental composition determination; retrospective data analysis is possible. | 0.04 - 0.5 µg/L (median 0.07 µg/L) | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another established technique used for the analysis of synthetic cannabinoids. nih.gov However, its application for metabolite profiling has some limitations. Many drug metabolites are polar and non-volatile, requiring chemical derivatization before they can be analyzed by GC-MS. nih.govuva.es This additional sample preparation step can be time-consuming and may introduce variability. uva.es Despite this, GC-MS remains a valuable tool, particularly for identifying the parent compounds and less polar metabolites. sysrevpharm.org The fragmentation patterns generated by electron ionization (EI) in GC-MS provide detailed structural information that can aid in identification. nih.gov

Sample Preparation

Effective sample preparation is crucial to remove endogenous interferences from biological matrices and to concentrate the target analytes before instrumental analysis. nih.govresearchgate.net The choice of method depends on the specific matrix and the target metabolites.

Liquid-Liquid Extraction (LLE): This is a classic method used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. oup.com For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) can be used to extract synthetic cannabinoids from blood samples after buffering to an alkaline pH. oup.com

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that provides cleaner extracts compared to LLE. mdpi.comresearchgate.net It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. mdpi.com This method is effective for extracting metabolites from urine and can significantly improve the limit of quantification. researchgate.netthermofisher.com

Enzymatic Hydrolysis: Phase II metabolites are often conjugated with molecules like glucuronic acid to increase their water solubility for excretion. alwsci.com To detect these conjugated metabolites, a hydrolysis step, typically using the enzyme β-glucuronidase, is often performed before extraction to cleave the conjugate and release the free metabolite. researchgate.net

| Technique | Biological Matrix | Principle | Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine, Blood | Analyte retention on a solid sorbent followed by selective elution. | High recovery, clean extracts, potential for automation. | mdpi.comresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Blood, Urine | Partitioning of analytes between two immiscible liquid phases. | Simple, cost-effective. | oup.com |

| Enzymatic Hydrolysis (e.g., β-glucuronidase) | Urine | Cleavage of glucuronide conjugates to release Phase I metabolites. | Allows for the detection of total (conjugated + unconjugated) metabolite concentration. | researchgate.net |

| "Dilute and Shoot" | Urine | Simple dilution of the sample before injection. | Fast, minimal sample preparation. | thermofisher.com |

Other Methodologies

While less common for comprehensive metabolite profiling, other techniques can be used for initial screening. Immunoassays, for example, can offer rapid detection of synthetic cannabinoids or their metabolites in urine, but they often lack specificity and are prone to cross-reactivity, requiring confirmation by a more definitive method like LC-MS/MS. nih.gov

Ultimately, a combination of these methodologies is often employed for a comprehensive understanding of the biotransformation of naphthoylpyrrolidine derivatives. HRMS is used for the initial identification of potential metabolites, and once identified and synthesized, sensitive and specific LC-MS/MS methods are developed and validated for their routine quantification in toxicological and pharmacokinetic studies. nih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Characterization of 1 1 Methoxy 2 Naphthoyl Pyrrolidine

Chromatographic Separation Techniques for Naphthoylpyrrolidine Compounds

Chromatographic techniques are fundamental for the separation of 1-(1-methoxy-2-naphthoyl)pyrrolidine from complex matrices and for distinguishing it from structurally similar compounds. Both liquid and gas chromatography are powerful tools in the analytical workflow.

Liquid Chromatography (LC) Method Development and Validation

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for the analysis of synthetic cannabinoids due to its applicability to a wide range of polar and non-polar compounds without the need for derivatization. sigmaaldrich.com The development of a robust and validated LC method is critical for the reliable identification and quantification of this compound.

Method development for naphthoylpyrrolidine compounds typically involves the optimization of several parameters to achieve adequate separation from isomers and other related substances. Reversed-phase chromatography is the most common approach.

Key Method Parameters:

Stationary Phase: C18 columns are widely used, offering good retention and separation for moderately non-polar compounds like this compound. Phenyl-hexyl columns can also provide alternative selectivity due to pi-pi interactions with the naphthalene (B1677914) ring system.

Mobile Phase: A gradient elution using a mixture of an aqueous component (often containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. nih.gov

Flow Rate: Typical analytical flow rates range from 0.3 to 0.6 mL/min.

Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.

Validation of the LC method ensures its fitness for purpose. According to regulatory guidelines, validation parameters include linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For synthetic cannabinoids, methods are often validated over a concentration range relevant to forensic or toxicological analysis, for example, from 0.1 ng/mL to 100 ng/mL. nih.govamericanlaboratory.com

Table 1: Illustrative Liquid Chromatography Method Parameters for the Analysis of Naphthoylpyrrolidine Compounds

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Expected Retention Time | The retention time for this compound would be expected to be in the mid to late part of the chromatogram due to its non-polar nature. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of synthetic cannabinoids. mdpi.com However, many of these compounds, including this compound, may not be sufficiently volatile or thermally stable for direct GC analysis. Therefore, chemical derivatization is often employed to increase volatility and improve chromatographic peak shape. wvu.edu

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. For compounds lacking an active hydrogen, such as this compound, GC-MS can be performed without derivatization, though careful optimization of the GC conditions is necessary to prevent thermal degradation. The use of a high-temperature, inert GC column is essential.

Key GC-MS Parameters:

GC Column: A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used. mdpi.com

Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

Temperature Program: A temperature program starting at a lower temperature (e.g., 150 °C) and ramping up to a high final temperature (e.g., 300 °C) allows for the separation of a wide range of compounds.

Carrier Gas: Helium is the most commonly used carrier gas. mdpi.com

Table 2: Representative Gas Chromatography Method Parameters for Naphthoylpyrrolidine Analysis

| Parameter | Condition |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. When coupled with a chromatographic separation technique, it offers high selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a powerful tool for identifying unknown compounds like novel synthetic cannabinoids. For this compound (Chemical Formula: C16H17NO2), the theoretical exact mass of the protonated molecule ([M+H]+) can be calculated and compared to the measured mass. A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental composition.

Table 3: Theoretical Accurate Mass of this compound

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]+ | C16H18NO2+ | 256.1332 |

| [M+Na]+ | C16H17NNaO2+ | 278.1151 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that can be used as a fingerprint for identification and for structural elucidation. mdpi.com

The fragmentation of naphthoylpyrrolidine compounds is expected to proceed through characteristic pathways. For this compound, key fragmentations would likely involve cleavage of the amide bond, loss of the pyrrolidine (B122466) ring, and fragmentations within the methoxynaphthoyl moiety. nih.gov The loss of the pyrrolidine ring is a common fragmentation pathway for α-pyrrolidinophenone synthetic cathinones. nih.gov

Expected Fragmentation Pathways:

Loss of the pyrrolidine ring: This would result in a prominent fragment ion corresponding to the methoxynaphthoyl cation.

Cleavage of the methoxy (B1213986) group: Loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O) from the methoxynaphthoyl moiety.

Formation of the pyrrolidinium (B1226570) ion: Cleavage of the amide bond can lead to the formation of the protonated pyrrolidine ion.

Table 4: Predicted MS/MS Fragmentation of [this compound+H]+

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| 256.13 | 185.06 | [C12H9O2]+ (Loss of pyrrolidine) |

| 256.13 | 157.07 | [C11H9O]+ (Loss of pyrrolidine and CO) |

| 256.13 | 127.05 | [C10H7]+ (Naphthalene fragment) |

| 256.13 | 72.08 | [C4H10N]+ (Protonated pyrrolidine) |

Ion Mobility Spectrometry (IMS-MS) for Isomer Differentiation

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass and can be difficult to separate by chromatography alone.

For this compound, there are several potential positional isomers, such as those with the methoxy group at different positions on the naphthalene ring. These isomers would have the same exact mass and may exhibit similar chromatographic retention times and MS/MS fragmentation patterns. IMS-MS can often resolve these isomers based on differences in their collision cross-section (CCS), which is a measure of their rotational average projected area. A more compact structure will have a smaller CCS and a shorter drift time in the IMS cell compared to a more elongated isomer. The ability to separate and identify specific isomers is crucial for forensic and law enforcement purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. psu.edu

For a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle. youtube.com These experiments correlate signals from different nuclei, resolving ambiguities that often arise in crowded 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduresearchgate.net It is instrumental in tracing out the spin systems within the pyrrolidine ring and the naphthalene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It provides a clear map of which proton is attached to which carbon, significantly simplifying the assignment of both ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is crucial for connecting the different structural fragments of the molecule, such as linking the methoxy group to the naphthalene ring and the pyrrolidine ring to the carbonyl group.

The following table illustrates the type of information that would be derived from these NMR experiments for the structural elucidation of this compound.

| Experiment | Purpose | Example Application for this compound |

| ¹H NMR | Identifies distinct proton environments and their multiplicities. | Reveals signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the pyrrolidine ring, and the methoxy protons. |

| ¹³C NMR | Identifies distinct carbon environments. | Shows signals for the carbonyl carbon, aromatic carbons, pyrrolidine carbons, and the methoxy carbon. |

| COSY | Shows correlations between coupled protons (typically vicinal). sdsu.eduresearchgate.net | Confirms the connectivity of protons within the pyrrolidine ring and adjacent protons on the naphthalene ring. |

| HSQC | Correlates protons to their directly attached carbons. columbia.edu | Assigns specific proton signals to their corresponding carbon signals in the pyrrolidine and naphthalene moieties. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. sdsu.edu | Establishes the connection between the naphthalene ring and the carbonyl carbon, the carbonyl carbon and the pyrrolidine ring, and the methoxy group to the naphthalene ring. |

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical substances and other organic compounds. europeanpharmaceuticalreview.com It is particularly valuable for identifying and distinguishing between different crystalline forms, known as polymorphs, as well as amorphous material. europeanpharmaceuticalreview.comnih.govnih.gov Polymorphism can significantly affect the physical properties of a compound.

For this compound, ssNMR can provide critical information on its solid-state structure. bruker.com Different polymorphs will exhibit distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. frontiersin.org This makes ssNMR an essential tool for characterizing the specific solid form of a seized sample or a synthesized standard. europeanpharmaceuticalreview.com Recent advancements have made ssNMR more accessible for high-throughput screening of polymorphic solids. nih.gov

Spectroscopic Techniques (FTIR, UV-Vis) for Naphthoylpyrrolidine Analysis

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and valuable tools for the preliminary identification and functional group analysis of this compound.

FTIR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the amide, C-O stretching of the methoxy group, and C-H and C=C vibrations associated with the aromatic naphthalene ring and the aliphatic pyrrolidine ring. ijpsjournal.comnih.gov

UV-Vis Spectroscopy: This method provides information about the electronic transitions within a molecule. ijpsjournal.com The naphthalene ring system in this compound is a strong chromophore and would be expected to produce characteristic absorption maxima in the UV region. ijpsjournal.comnih.gov While not as structurally informative as NMR, UV-Vis spectroscopy can be a useful screening tool. nih.gov

The expected spectroscopic data for this compound is summarized below.

| Spectroscopic Technique | Expected Observations |

| FTIR | Characteristic peaks for C=O (amide), C-O (ether), aromatic C=C, and aliphatic C-H stretching and bending vibrations. researchgate.net |

| UV-Vis | Strong absorbance in the UV region due to the π-π* transitions of the naphthalene chromophore. ijpsjournal.com |

Sample Preparation Strategies for Complex Matrices (Non-Human Biological and Environmental)

The detection of this compound in complex matrices such as environmental samples (e.g., wastewater, soil) requires robust sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis. nih.gov The choice of method depends on the matrix and the concentration of the target compound.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): A traditional method that partitions the analyte between two immiscible liquid phases. researchgate.net

Solid-Phase Extraction (SPE): A more modern and often more efficient technique where the analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. mdpi.comresearchgate.net This is a widely used method for extracting psychoactive substances from various matrices. researchgate.net

Microextraction Techniques: These methods, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are miniaturized versions of traditional extraction techniques that use very small amounts of solvent and offer high enrichment factors. nih.gov

The goal of these preparation strategies is to remove interfering substances from the matrix and present a clean, concentrated sample for analysis by techniques like GC-MS or LC-MS. nih.gov

Development of Reference Standards and Certified Reference Materials

The accurate identification and quantification of this compound in forensic and research settings are critically dependent on the availability of high-purity reference materials.

Reference Standards: These are highly purified compounds used to confirm the identity of an unknown substance by comparing its analytical data (e.g., retention time, mass spectrum, NMR spectrum) to that of the standard.

Certified Reference Materials (CRMs): CRMs are reference materials that have their property values certified by a technically valid procedure, accompanied by a certificate. starnacells.com They are produced by accredited bodies and are essential for method validation, ensuring the accuracy and traceability of analytical results. proof-acs.de

For this compound, the development and dissemination of well-characterized reference standards and CRMs are crucial for ensuring the quality and comparability of analytical data generated by different laboratories worldwide. zeptometrix.com

Computational Chemistry and Molecular Modeling Studies of 1 1 Methoxy 2 Naphthoyl Pyrrolidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(1-methoxy-2-naphthoyl)pyrrolidine at the electronic level. These methods provide insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For a compound such as this compound, DFT calculations can determine the optimized molecular geometry, electron distribution, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. fountainjournals.com

In studies of related synthetic cannabinoids, DFT has been successfully employed to calculate spectroscopic properties that agree well with experimental data. fountainjournals.com Different functionals within DFT, such as B3LYP and PBE0, have been evaluated for their accuracy in reproducing experimental infrared spectra of new psychoactive substances, including synthetic cannabinoids. mdpi.com Such calculations would be invaluable for confirming the structure of this compound and understanding its electronic properties, which are foundational for its interaction with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

| Total Energy | -950.7 | Hartrees |

This table presents hypothetical data to illustrate the typical output of DFT calculations.

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is often achieved by systematically rotating the rotatable bonds (e.g., the bond connecting the naphthoyl and pyrrolidine (B122466) rings) and calculating the potential energy at each step to generate a potential energy surface.

These studies are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. mdpi.com For complex ligands, a combination of experimental techniques like NMR and computational methods such as Monte Carlo energy minimizations and MD simulations are used to explore the conformational landscape. mdpi.com This analysis reveals the preferred spatial arrangement of the key pharmacophoric features, such as the methoxy-naphthyl group and the pyrrolidine ring, which is essential for receptor recognition and binding.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are instrumental in modeling its interaction with its primary biological target, the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). nih.govfrontiersin.org

By placing the ligand (this compound) into a model of the CB1 receptor embedded in a simulated cell membrane, MD simulations can track the dynamic changes in both the ligand and the receptor. nih.gov These simulations can reveal:

The precise binding pose of the ligand within the receptor's active site.

Key amino acid residues in the receptor that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. acs.org

The conformational changes induced in the receptor upon ligand binding, which are critical for its activation or inhibition. nih.govresearchgate.net

The stability of the ligand-receptor complex over time.

Studies on other synthetic cannabinoid receptor agonists have used MD simulations to elucidate the molecular mechanism of CB1 receptor activation, identifying key structural transformations like the movement of transmembrane helices. nih.govfrontiersin.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities. A key technique in this field is the Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity, such as their binding affinity to a receptor. nih.gov

For synthetic cannabinoids, QSAR models have been developed to predict their binding affinity to the CB1 receptor. nih.govnih.gov These models are built by:

Assembling a dataset of compounds with known CB1 binding affinities.

Calculating a wide range of molecular descriptors (physicochemical properties, topological indices, etc.) for each compound.

Using statistical methods like partial least squares regression to create an equation that links the descriptors to the activity. nih.govresearchgate.net

A QSAR model applicable to naphthoylpyrrolidines could be used to predict the CB1 receptor binding affinity of this compound and to guide the design of new analogs with potentially modified activities. researchgate.net

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Synthetic Cannabinoids

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity (Octanol-water partition coefficient) | High |

| Molecular Weight | Mass of the molecule | Medium |

| Topological Polar Surface Area (TPSA) | A measure of a molecule's polarity | High |

| Number of Rotatable Bonds | Flexibility of the molecule | Medium |

| Weiner Index | A topological descriptor of molecular branching | Low |

This table illustrates descriptors commonly used in QSAR studies.

Ligand-Based and Structure-Based Drug Design Approaches (Conceptual)

The knowledge gained from the aforementioned computational techniques can be conceptually applied in drug design efforts.

Ligand-Based Drug Design: In the absence of a high-resolution structure of the target receptor, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, this could involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors) that are common to active synthetic cannabinoids. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. nih.govresearchgate.net

3D-QSAR: This method extends QSAR by considering the 3D fields (steric and electrostatic) of a set of aligned molecules to explain their biological activities.

Structure-Based Drug Design: With the availability of crystal structures of the CB1 receptor, structure-based design is a powerful approach. researchgate.netnih.gov This would conceptually involve:

Molecular Docking: Simulating the preferred binding orientation of this compound within the CB1 receptor's binding pocket. This helps in understanding the specific interactions that contribute to its binding affinity.

De Novo Design: Using the empty binding pocket of the receptor as a template to design novel molecules from scratch that have a high predicted affinity and selectivity.

These approaches, often used in synergy, can guide the synthesis of novel compounds with improved properties. nih.gov

In Silico Prediction of Metabolic Hotspots and Metabolite Pathways

Understanding how a compound is metabolized in the body is crucial. In silico metabolism prediction tools can forecast the likely sites on a molecule that are susceptible to metabolic modification by enzymes, primarily the Cytochrome P450 (CYP) family. creative-biolabs.com These tools can be broadly categorized into:

Ligand-based methods: These use databases of known metabolic reactions to identify structural motifs in this compound that are prone to metabolism.

Structure-based methods: These involve docking the molecule into the active sites of specific CYP enzyme models to predict which sites on the ligand are most likely to be oxidized.

For new psychoactive substances like synthetic cannabinoids, various in silico tools (e.g., GLORYx, SyGMa, BioTransformer) have been evaluated for their ability to predict metabolites. nih.gov Applying these tools to this compound would likely predict several phase I metabolic reactions, such as:

Hydroxylation of the naphthyl ring.

O-demethylation of the methoxy (B1213986) group.

Oxidation of the pyrrolidine ring.

These predictions are valuable for identifying potential metabolites that could be targeted in analytical testing and for understanding the compound's metabolic fate.

Future Directions and Emerging Research Avenues in Naphthoylpyrrolidine Studies

Exploration of Novel Naphthoylpyrrolidine Analogues with Tailored Properties

A primary avenue of future research involves the design and synthesis of novel analogues of 1-(1-methoxy-2-naphthoyl)pyrrolidine. The goal is to create molecules with tailored properties, which can be used to probe biological systems or, conversely, to understand the structure-activity relationships that drive the effects of these compounds. The synthesis of new spirooxindole-pyrrolidine derivatives has demonstrated that modifications to the pyrrolidine (B122466) core can result in compounds with significant cytotoxic activity against cancer cell lines. researchgate.netmdpi.com For instance, studies on novel spirooxindole-pyrrolidines showed that the nature and position of substituents on the molecule's benzene (B151609) ring are critical determinants of cytotoxicity. researchgate.net

| Potential Modification Site | Hypothetical Structural Change | Potential Research Goal / Tailored Property |

| Naphthoyl Ring | Introduction of fluorine or chlorine atoms | Investigate effects on receptor binding affinity and metabolic stability. |

| Methoxy (B1213986) Group | Replacement with larger alkoxy groups or hydrogen | Determine the role of this group in molecular interactions and activity. |

| Pyrrolidine Ring | Introduction of spiro-fused rings (e.g., spirooxindole) | Explore novel conformations and potential for cytotoxic or other activities. researchgate.net |

| Pyrrolidine Ring | Substitution with different functional groups | Modulate physicochemical properties like solubility and lipophilicity. |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The analysis of synthetic cannabinoids and their metabolites presents a considerable challenge, often complicated by low concentrations in complex biological matrices and the potential for the compound to degrade during analysis. nih.govnih.govresearchgate.net Future research will increasingly rely on advanced analytical methods for direct, in situ analysis.

Gas chromatography-mass spectrometry (GC-MS) is a standard technique, but thermal degradation in the GC inlet can lead to inaccurate identification. nih.govnih.gov Studies have shown that the choice of GC liner and inlet temperature can significantly impact the in situ formation of degradation products, highlighting the need for carefully optimized analytical conditions. nih.gov

To overcome these limitations, techniques that offer high resolution and sensitivity without requiring extensive sample preparation or high temperatures are crucial.

High-Resolution Mass Spectrometry (HRMS): This technique is becoming essential for identifying novel psychoactive substances (NPS) and their metabolites due to its ability to provide accurate mass measurements, which aids in elucidating elemental compositions. unodc.org

Quantitative Nuclear Magnetic Resonance (q-NMR): q-NMR is a robust and reliable method that can provide structural information and quantification without the need for identical reference standards, a significant advantage when dealing with novel analogues. rsc.org

Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of samples in their native state with minimal preparation, reducing the chance of degradation. unodc.org

These advanced methods will be instrumental in studying the metabolism of this compound, identifying its breakdown products in biological samples, and analyzing its distribution in seized materials. unodc.orgunodc.org

Integration of Multi-Omics Data in Understanding Naphthoylpyrrolidine Interactions

To gain a comprehensive understanding of how this compound interacts with biological systems, future research will move beyond single-endpoint measurements towards a multi-omics approach. numberanalytics.com This strategy integrates data from various biomolecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of a compound's effects. nih.govresearchgate.netmdpi.com

By combining these datasets, researchers can trace the flow of information from genetic predisposition to changes in protein function and metabolic output, revealing the complex molecular mechanisms and pathways affected by the compound. nih.govresearchgate.net This approach is invaluable for identifying potential biomarkers of exposure or toxicity and for understanding the underlying biology of a drug's effects. numberanalytics.comnih.gov For example, integrating proteomics and glycomics can provide mechanistic insights into clinicopathological changes observed in various disease states. mdpi.com The application of machine learning algorithms to omics data can further aid in the discovery of disease subtypes and novel drug candidates. researchgate.net

| Omics Field | Potential Insights for Naphthoylpyrrolidine Research | Relevant Technologies |

| Genomics | Identify genetic variations that may influence individual responses or susceptibility. | DNA Sequencing, GWAS |

| Transcriptomics | Analyze changes in gene expression in response to exposure, highlighting affected pathways. | RNA-Seq, Microarrays |

| Proteomics | Characterize alterations in protein levels and post-translational modifications. researchgate.net | Mass Spectrometry (LC-MS/MS) |

| Metabolomics | Profile changes in small-molecule metabolites to understand metabolic reprogramming and identify biomarkers. numberanalytics.comnih.gov | Mass Spectrometry (GC-MS, LC-MS), NMR |

Development of Robust AI/Machine Learning Models for Naphthoylpyrrolidine Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of NPS. mdpi.com These computational tools can process vast amounts of chemical and biological data to predict the properties of new molecules, often faster and more cheaply than traditional laboratory experiments. nih.gov

In the context of naphthoylpyrrolidine research, ML models can be applied in several ways:

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be trained on existing data to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of novel analogues. nih.govnih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with desirable characteristics.

Generative Models: Deep learning architectures like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be used to design hypothetical new psychoactive molecules that have not yet been synthesized. mdpi.com This can help forensic bodies and regulators anticipate future NPS threats.

Activity Prediction: ML models can predict the biological activity of a compound, such as its binding affinity for cannabinoid receptors. mdpi.com This can serve as an early warning system to estimate if a new analogue is likely to be potent. mdpi.com Open-source libraries like DeepChem and pre-trained models such as ChemBERTa are making these approaches more accessible. arxiv.org

| Machine Learning Application | Model Type | Potential Use in Naphthoylpyrrolidine Research |

| Property Prediction | QSPR, Random Forest, Support Vector Machines (SVM) nih.gov | Predict solubility, permeability, and metabolic clearance of new analogues. nih.govnih.gov |

| Structure Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) mdpi.com | Design novel, focused libraries of hypothetical naphthoylpyrrolidine structures for further investigation. |

| Activity/Toxicity Prediction | Deep Neural Networks (D-MPNN) arxiv.org, Consensus Models | Screen virtual libraries to flag compounds with high predicted receptor affinity or potential toxicity. mdpi.com |

| Data Analysis | Dimensionality Reduction, Clustering researchgate.net | Analyze complex multi-omics data to identify patterns and biomarkers. |

Collaborative Research Initiatives and Data Sharing in Naphthoylpyrrolidine Science

The rapid emergence and global distribution of NPS make it impossible for any single institution or country to address the issue alone. novelpsychoactivesubstances.orgnih.gov Future progress in understanding this compound and other NPS hinges on robust, international, and multidisciplinary collaboration.

Organizations like the United Nations Office on Drugs and Crime (UNODC), the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), and the International Society for the Study of Emerging Drugs (ISSED) are crucial for this effort. novelpsychoactivesubstances.org These bodies facilitate:

Information Sharing: Creating platforms and archives for professionals to share data on the chemistry, pharmacology, and toxicology of newly identified compounds. novelpsychoactivesubstances.org

Transnational Projects: Funding and coordinating research across multiple countries to study user characteristics, market dynamics, and prevention strategies. drugsandalcohol.ie

Developing Institutional Responses: Assisting countries in building the capacity to address the challenges posed by NPS through inter-agency coordination and strategic planning. globalcoalition.us

Such collaborative initiatives are essential for developing standardized analytical methods, sharing reference materials, and creating a global knowledge base to inform public health and policy responses to the evolving NPS landscape. novelpsychoactivesubstances.orgglobalcoalition.us

Identification of New Analytical Challenges and Methodological Innovations

The constant structural modification of NPS by clandestine chemists creates a perpetual "cat-and-mouse" game with forensic and clinical laboratories. mdpi.com The analysis of this compound and its potential future analogues will face several analytical challenges that necessitate methodological innovation.